molecular formula C8H8N4 B1512074 2-Cyclopropyl-[1,2,4]triazolo[1,5-a]pyrazine CAS No. 681249-76-3

2-Cyclopropyl-[1,2,4]triazolo[1,5-a]pyrazine

Cat. No.: B1512074
CAS No.: 681249-76-3
M. Wt: 160.18 g/mol
InChI Key: STKKZEVVVHLYJX-UHFFFAOYSA-N
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Description

2-Cyclopropyl-[1,2,4]triazolo[1,5-a]pyrazine is a useful research compound. Its molecular formula is C8H8N4 and its molecular weight is 160.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biochemical Analysis

Biochemical Properties

2-Cyclopropyl-[1,2,4]triazolo[1,5-a]pyrazine plays a significant role in biochemical reactions, particularly in the inhibition of specific enzymes. This compound has been shown to interact with enzymes such as cyclin-dependent kinases (CDKs) and phosphodiesterases (PDEs). The interaction with CDKs involves the binding of this compound to the ATP-binding site, thereby inhibiting the kinase activity and affecting cell cycle regulation. Similarly, the interaction with PDEs results in the inhibition of cyclic nucleotide degradation, leading to altered cellular signaling pathways .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of CDKs by this compound can lead to cell cycle arrest, thereby preventing the proliferation of cancer cells. Additionally, the inhibition of PDEs can result in increased levels of cyclic AMP (cAMP) and cyclic GMP (cGMP), which are crucial secondary messengers in cellular signaling .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with specific biomolecules. The compound binds to the ATP-binding site of CDKs, leading to the inhibition of kinase activity. This binding is facilitated by hydrogen bonding and hydrophobic interactions between the compound and the amino acid residues in the ATP-binding pocket. Similarly, the inhibition of PDEs by this compound involves the binding of the compound to the active site of the enzyme, preventing the hydrolysis of cyclic nucleotides .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability of the compound is maintained under standard storage conditions, but it may degrade under extreme conditions such as high temperature or acidic pH. Long-term studies have shown that the compound can induce sustained cell cycle arrest and apoptosis in cancer cells, indicating its potential for long-term therapeutic applications .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to effectively inhibit CDK activity and induce cell cycle arrest without significant toxicity. At higher doses, the compound may exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These findings highlight the importance of optimizing the dosage to achieve therapeutic efficacy while minimizing adverse effects .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interactions with enzymes such as cytochrome P450s (CYPs). The compound is metabolized by CYPs into various metabolites, which can then be further processed by phase II enzymes such as glucuronosyltransferases. These metabolic pathways influence the bioavailability and clearance of the compound, affecting its overall pharmacokinetic profile .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes by ATP-binding cassette (ABC) transporters and solute carrier (SLC) transporters. Once inside the cell, the compound can bind to intracellular proteins, influencing its localization and accumulation in specific cellular compartments .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with CDKs and PDEs. Additionally, the compound can be targeted to specific organelles such as the nucleus and mitochondria through post-translational modifications and targeting signals. These localization patterns influence the compound’s ability to modulate cellular processes and exert its therapeutic effects .

Properties

IUPAC Name

2-cyclopropyl-[1,2,4]triazolo[1,5-a]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4/c1-2-6(1)8-10-7-5-9-3-4-12(7)11-8/h3-6H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STKKZEVVVHLYJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN3C=CN=CC3=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40740357
Record name 2-Cyclopropyl[1,2,4]triazolo[1,5-a]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40740357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

681249-76-3
Record name 2-Cyclopropyl[1,2,4]triazolo[1,5-a]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40740357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Cyclopropyl-[1,2,4]triazolo[1,5-a]pyrazine
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2-Cyclopropyl-[1,2,4]triazolo[1,5-a]pyrazine
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2-Cyclopropyl-[1,2,4]triazolo[1,5-a]pyrazine
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2-Cyclopropyl-[1,2,4]triazolo[1,5-a]pyrazine
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2-Cyclopropyl-[1,2,4]triazolo[1,5-a]pyrazine
Reactant of Route 6
2-Cyclopropyl-[1,2,4]triazolo[1,5-a]pyrazine

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